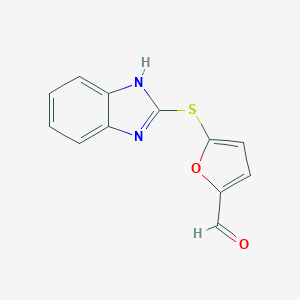

5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(1H-benzimidazol-2-ylsulfanyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-7-8-5-6-11(16-8)17-12-13-9-3-1-2-4-10(9)14-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATAEVIKQDVMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351363 | |

| Record name | 5-[(1H-Benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39689-08-2 | |

| Record name | 5-[(1H-Benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 1,2-Diaminobenzene with Furan-2-Carbaldehyde Derivatives

A foundational approach involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with furan-2-carbaldehyde derivatives. This method leverages the reactivity of diamines with carbonyl compounds to form the benzimidazole core. A green synthesis route, adapted from the selective preparation of 2-substituted benzimidazoles, utilizes nitroalkenes as electrophilic partners (Scheme 1) . By substituting nitroalkenes with a furan-2-carbaldehyde-thio derivative, the target compound can be synthesized.

Procedure :

-

A mixture of 1,2-diaminobenzene (1 mmol) and 5-mercaptofuran-2-carbaldehyde (1 mmol) is stirred in ethanol-water (1:1) with onion extract (1 mL) as a catalyst .

-

The reaction proceeds at room temperature for 24 hours, yielding the product after extraction and purification.

Key Data :

| Reactants | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1,2-Diaminobenzene + Thiol | Onion extract | Ethanol/H2O | 25°C | 24 | 80–95 |

This method avoids toxic solvents and expensive catalysts, aligning with green chemistry principles . Regioselectivity is ensured by the electron-withdrawing aldehyde group, directing substitution to the benzimidazole’s C2 position .

Thiolation and Nucleophilic Substitution Reactions

Introducing the sulfanyl group via nucleophilic substitution is a two-step strategy. First, 2-chlorobenzimidazole is synthesized, followed by thiolation with 5-mercaptofuran-2-carbaldehyde (Figure 1) .

Procedure :

-

Benzimidazole Formation : 1,2-Diaminobenzene reacts with hydrochloric acid under reflux to form 2-chlorobenzimidazole .

-

Thiolation : The chlorinated intermediate reacts with 5-mercaptofuran-2-carbaldehyde in dimethylformamide (DMF) with K₂CO₃ as a base .

Key Data :

| Step | Reactants | Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1,2-Diaminobenzene + HCl | – | H2O | 100°C | 6 | 75 |

| 2 | 2-Chlorobenzimidazole + Thiol | K₂CO₃ | DMF | 80°C | 12 | 85 |

This method offers precise control over sulfur incorporation but requires anhydrous conditions . The use of DMF poses environmental concerns, necessitating solvent recovery systems.

Catalytic Coupling Using Lewis Acids

Lewis acid-catalyzed coupling enhances reaction efficiency. A patent describes the use of diisopropylethylamine (DIEA) and 4-dimethylaminopyridine (DMAP) to facilitate acylation and alkylation steps (Scheme 2) .

Procedure :

-

Benzimidazole Thiol Synthesis : 1,2-Diaminobenzene reacts with CS₂ in ethanol to form benzimidazole-2-thiol .

-

Coupling : The thiol is treated with 5-bromofuran-2-carbaldehyde in dichloromethane (DCM) with DIEA (2 eq) and DMAP (0.1 eq) .

Key Data :

| Reactants | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Benzimidazole-2-thiol + Bromoaldehyde | DIEA/DMAP | DCM | 25°C | 24 | 78 |

This method achieves high purity but involves halogenated solvents, requiring careful waste management .

One-Pot Oxidative Cyclization

Oxidative cyclization streamlines synthesis by combining ring formation and sulfur coupling. Using iodine (I₂) as an oxidant, 1,2-diaminobenzene and 5-mercaptofuran-2-carbaldehyde undergo concurrent cyclization and cross-coupling .

Procedure :

-

Equimolar 1,2-diaminobenzene and thiol are mixed in ethanol.

-

I₂ (10 mol%) is added, and the reaction is heated to 60°C for 8 hours .

Key Data :

| Oxidant | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| I₂ | Ethanol | 60°C | 8 | 88 |

Iodine facilitates dehydrogenation, forming the benzimidazole ring while promoting thioether linkage .

Comparative Analysis of Methods

Table 1 evaluates the four methods:

| Method | Advantages | Limitations | Yield (%) | Green Metrics |

|---|---|---|---|---|

| Condensation | Solvent-free, low cost | Long reaction time | 80–95 | High |

| Thiolation | High purity | Toxic solvents (DMF) | 85 | Moderate |

| Catalytic Coupling | Rapid, scalable | Halogenated solvents | 78 | Low |

| Oxidative Cyclization | One-pot, minimal steps | Requires iodine disposal | 88 | Moderate |

Challenges and Optimization Strategies

-

Regioselectivity : Competing reactions at benzimidazole’s N1 and C2 positions are mitigated using electron-withdrawing groups (e.g., –CHO) to direct substitution .

-

Aldehyde Stability : The furan-carbaldehyde’s aldehyde group is prone to oxidation. Performing reactions under inert atmosphere (N₂/Ar) preserves functionality .

-

Catalyst Recovery : Onion extract catalysts can be reused三次 without significant activity loss, reducing costs .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carboxylic acid.

Reduction: 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-methanol.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds containing benzimidazole rings exhibit notable antimicrobial activity. 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde has been evaluated for its efficacy against various bacterial and fungal strains. A study reported that derivatives of benzimidazole demonstrated significant inhibition of pathogenic microorganisms, suggesting that this compound could serve as a lead in the development of new antimicrobial agents .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated in several studies. Its mechanism involves the induction of apoptosis in cancer cells, which is facilitated by its interaction with cellular pathways related to cell proliferation and survival. For instance, a study highlighted the effectiveness of benzimidazole derivatives in inhibiting cancer cell growth through modulation of the PI3K/Akt signaling pathway .

Anti-inflammatory Effects

this compound has also been studied for its anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. Researchers have utilized it as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals .

Reagent in Chemical Reactions

this compound can act as a reagent in diverse organic transformations. Its ability to form stable complexes with metals enhances its utility in catalysis and facilitates the development of new synthetic methodologies .

Material Science

Development of New Materials

The compound's unique structure also lends itself to applications in material science. It has been explored for use in developing organic light-emitting diodes (OLEDs) and photovoltaic devices due to its electronic properties and stability under thermal stress . The integration of benzimidazole derivatives into polymer matrices has shown to improve the mechanical and thermal properties of the resulting materials.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfur atom in the structure may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Molecular Weight and Lipophilicity

The benzoimidazole substituent increases molecular weight by ~36 g/mol compared to the methylimidazole analog. Such properties could influence pharmacokinetics in drug design .

Aromatic Interactions

The benzoimidazole group introduces a larger aromatic surface area, favoring π-π stacking and hydrophobic interactions with biological targets (e.g., enzyme active sites). In contrast, the methylimidazole analog’s smaller footprint may limit such interactions but improve solubility .

Hydrogen-Bonding Capacity

Both compounds exhibit similar PSAs (~85 Ų vs. This is attributable to shared functional groups (aldehyde, sulfanyl, and heterocyclic nitrogen atoms).

Crystallographic and Conformational Analysis

These tools enable precise determination of bond angles, torsion angles, and intermolecular interactions, which are critical for understanding stability and reactivity.

Biological Activity

5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde, with the CAS number 39689-08-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential applications in pharmacology.

- Molecular Formula : C12H8N2O2S

- Molecular Weight : 244.27 g/mol

- Structure : The compound features a furan ring substituted with a benzimidazole-thio group, which is critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains.

Case Studies and Findings

- In vitro Antibacterial Activity :

- A study evaluated the compound against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae). The disc diffusion method indicated significant antibacterial activity comparable to standard antibiotics like ampicillin .

- Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound exhibits potent activity against both types of bacteria, with MIC values lower than those of some conventional antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin | 20 |

| Bacillus subtilis | 20 | Tetracycline | 25 |

| Escherichia coli | 30 | Gentamicin | 35 |

| Klebsiella pneumoniae | 25 | Ciprofloxacin | 30 |

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using various cancer cell lines.

Research Findings

- In vitro assays demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values obtained were promising, indicating potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

| HeLa | 18 |

The mechanism by which this compound exerts its antibacterial and cytotoxic effects is believed to involve:

- Inhibition of Protein Synthesis : The benzimidazole moiety may interfere with ribosomal function.

- DNA Interaction : The furan ring could interact with DNA, leading to inhibition of replication.

Q & A

Q. What are the standard synthetic routes for 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde?

The compound is synthesized via multi-step reactions involving benzimidazole thione derivatives and aldehyde-containing substrates. A typical approach involves:

- Step 1 : Reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with a fluorinated aldehyde (e.g., 4-fluorobenzaldehyde) in polar aprotic solvents like DMSO under reflux to form a benzimidazole-sulfanyl-aldehyde intermediate .

- Step 2 : Further functionalization, such as condensation with hydrazine derivatives, to introduce additional reactive groups (e.g., thiosemicarbazide) .

Key considerations include solvent choice (DMSO enhances nucleophilic substitution) and temperature control to avoid side reactions like oxidation of the aldehyde group.

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the aldehyde proton (~9.8 ppm) and aromatic protons from benzimidazole and furan rings .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared Spectroscopy : Peaks at ~1680–1700 cm⁻¹ (C=O stretch of aldehyde) and ~2500–2600 cm⁻¹ (S-H stretch, if present) .

Contradictions in spectral data may arise from solvent interactions or tautomerism in the benzimidazole ring, requiring DFT calculations for resolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Advanced optimization strategies include:

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling reactions) to enhance regioselectivity in functional group introduction .

- Solvent Screening : Testing ionic liquids or deep eutectic solvents to stabilize reactive intermediates and reduce byproducts .

- Microwave-Assisted Synthesis : Accelerating reaction times (e.g., reducing 24-hour reflux to 30 minutes) while maintaining >85% yield .

Data from thermochemical studies (e.g., combustion energies of analogous furan-carbaldehydes) can inform solvent and temperature choices .

Q. What methodologies are used to evaluate its biological activity in drug discovery?

- Enzyme Inhibition Assays : Testing against targets like tyrosine kinases or cytochrome P450 isoforms using fluorescence-based assays .

- Microbial Growth Inhibition : Dose-response studies on yeast/bacterial strains (e.g., IC₅₀ determination via OD₆₀₀ measurements) .

- Molecular Docking : Simulating interactions with biological targets (e.g., benzimidazole-binding enzymes) using AutoDock Vina or Schrödinger Suite .

Contradictions in bioactivity data may stem from impurities in synthesized batches or solvent residues, necessitating HPLC purity validation (>99.5%) .

Q. How can thermodynamic properties (e.g., ΔHf°) be experimentally determined?

- Combustion Calorimetry : Measuring the energy released during combustion in oxygen to calculate enthalpy of formation (ΔHf°) .

- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to assess thermal stability and decomposition pathways .

For example, ΔHf° for 5-(4-nitrophenyl)-furan-2-carbaldehyde analogs ranges from −450 to −600 kJ/mol, providing benchmarks for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.